
CDK8-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CDK8-IN-3 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting the transcriptional regulation pathways associated with tumor progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CDK8-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity .
化学反応の分析
Types of Reactions
CDK8-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .
科学的研究の応用
CDK8-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 8 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the biological functions of cyclin-dependent kinase 8 and its role in cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with dysregulated transcription.
Industry: Utilized in drug discovery and development programs to identify and optimize new cyclin-dependent kinase 8 inhibitors
作用機序
CDK8-IN-3 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors. By inhibiting cyclin-dependent kinase 8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition leads to the suppression of tumor growth and progression in cancer models .
類似化合物との比較
Similar Compounds
CDK8-IN-1: Another selective inhibitor of cyclin-dependent kinase 8 with similar biological activity.
CDK8-IN-2: A structurally related compound with comparable potency and selectivity.
CDK8-IN-4: A newer generation inhibitor with improved pharmacokinetic properties.
Uniqueness of CDK8-IN-3
This compound stands out due to its high selectivity for cyclin-dependent kinase 8 over other cyclin-dependent kinases, making it a valuable tool for studying the specific functions of cyclin-dependent kinase 8. Additionally, its potent inhibitory activity and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent .
特性
CAS番号 |
1884500-15-5 |
|---|---|
分子式 |
C22H23N5O2 |
分子量 |
389.46 |
IUPAC名 |
N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26) |
InChIキー |
MYODQBLYOKTZML-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CDK8 IN-3; CDK8-IN 3; CDK8-IN-3; CDK8 IN 3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
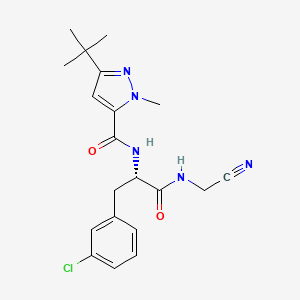
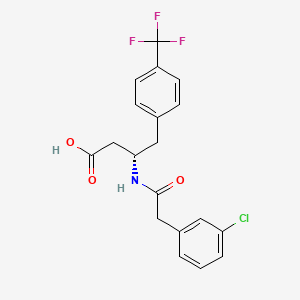


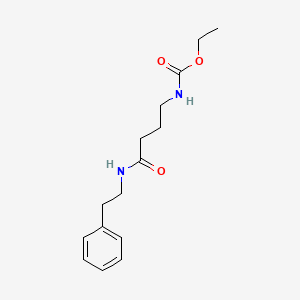
![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
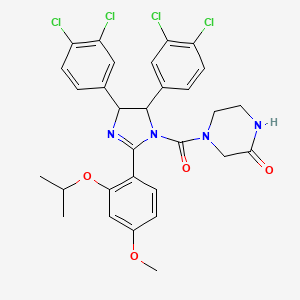
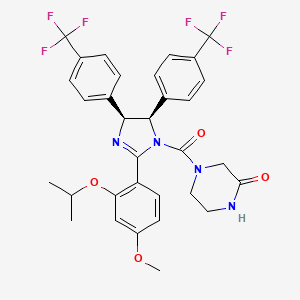
![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
